molecular formula C6H5BrF2N2 B13668452 (4-Bromo-3,5-difluorophenyl)hydrazine

(4-Bromo-3,5-difluorophenyl)hydrazine

Cat. No.: B13668452
M. Wt: 223.02 g/mol
InChI Key: DENDUAQRRJXXID-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-difluorophenyl)hydrazine is an organic compound with the molecular formula C6H4BrF2N2 This compound is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-difluorophenyl)hydrazine typically involves the reaction of 4-bromo-3,5-difluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Bromo-3,5-difluoroaniline+Hydrazine HydrateThis compound\text{4-Bromo-3,5-difluoroaniline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Bromo-3,5-difluoroaniline+Hydrazine Hydrate→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-difluorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.

Scientific Research Applications

(4-Bromo-3,5-difluorophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-difluorophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,4-difluorophenyl)hydrazine
  • (4-Bromo-3,5-difluorophenyl)hydrazone
  • (4-Bromo-3,5-difluorophenyl)amine

Uniqueness

(4-Bromo-3,5-difluorophenyl)hydrazine is unique due to the specific arrangement of bromine, fluorine, and hydrazine groups on the phenyl ring

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

(4-bromo-3,5-difluorophenyl)hydrazine

InChI

InChI=1S/C6H5BrF2N2/c7-6-4(8)1-3(11-10)2-5(6)9/h1-2,11H,10H2

InChI Key

DENDUAQRRJXXID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)NN

Origin of Product

United States

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